molecular formula C24H21N3O3 B7718359 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide

货号 B7718359
分子量: 399.4 g/mol
InChI 键: XGFQNOKTILBTNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, commonly known as HMN-214, is a small molecule inhibitor that has shown great potential in cancer treatment. It was discovered by the Chinese Academy of Medical Sciences and Peking Union Medical College in collaboration with HUYA Bioscience International in 2010. HMN-214 has been found to inhibit angiogenesis, which is the formation of new blood vessels, and has shown promising results in preclinical studies.

作用机制

The mechanism of action of HMN-214 involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is a protein that plays a crucial role in angiogenesis. By inhibiting VEGFR2, HMN-214 prevents the formation of new blood vessels, which is essential for the growth and spread of cancer cells. HMN-214 also inhibits the activity of other proteins involved in angiogenesis, such as platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).
Biochemical and Physiological Effects:
HMN-214 has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of angiogenesis-related proteins, such as VEGFR2, PDGFR, and FGFR. HMN-214 has also been found to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, HMN-214 has been found to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.

实验室实验的优点和局限性

HMN-214 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. HMN-214 has also been found to have low toxicity and good pharmacokinetic properties, which is important for its potential use in cancer treatment. However, HMN-214 has some limitations for lab experiments. It has been found to have low solubility in water, which makes it difficult to administer in vivo. Additionally, HMN-214 has not been extensively studied in clinical trials, which limits its potential use in cancer treatment.

未来方向

There are several future directions for the study of HMN-214. One potential direction is to optimize the synthesis process to improve the yield and purity of the final product. Another direction is to study the pharmacokinetic properties of HMN-214 in vivo to determine its potential use in cancer treatment. Additionally, further preclinical studies are needed to determine the optimal dosage and administration of HMN-214 for cancer treatment. Finally, clinical trials are needed to determine the safety and efficacy of HMN-214 in humans.

合成方法

The synthesis of HMN-214 involves several steps, starting with the reaction between 2-methoxybenzoyl chloride and isonicotinic acid to form 2-methoxybenzoylisonicotinic acid. This intermediate is then reacted with 2-amino-3-methyl-7-hydroxyquinoline to form the final product, HMN-214. The synthesis process has been optimized to yield high purity and high yield of the final product.

科学研究应用

HMN-214 has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In preclinical studies, HMN-214 has shown to be effective in inhibiting tumor growth and angiogenesis, which is essential for the growth and spread of cancer cells. HMN-214 has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-7-8-18-14-19(23(28)26-20(18)13-16)15-27(21-5-3-4-6-22(21)30-2)24(29)17-9-11-25-12-10-17/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFQNOKTILBTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。